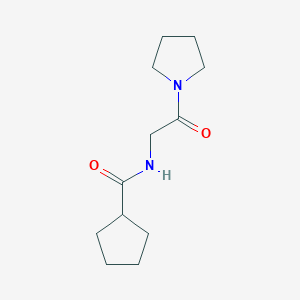![molecular formula C15H18N2O2S B7509105 6-[(3,4-Dimethylphenyl)sulfanylmethyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7509105.png)
6-[(3,4-Dimethylphenyl)sulfanylmethyl]-1,3-dimethylpyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(3,4-Dimethylphenyl)sulfanylmethyl]-1,3-dimethylpyrimidine-2,4-dione is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. This compound is commonly known as DMSMP and is a pyrimidine derivative. It has been synthesized by several methods and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of DMSMP is not well understood. However, it has been reported that DMSMP inhibits the growth of bacterial cells by interfering with the DNA synthesis process (Li et al., 2014). DMSMP has also been found to inhibit the activity of dihydroorotate dehydrogenase, an enzyme involved in the pyrimidine biosynthesis pathway (Li et al., 2016).
Biochemical and Physiological Effects
DMSMP has been found to have various biochemical and physiological effects. It has been reported to have antioxidant activity and can scavenge free radicals (Li et al., 2014). DMSMP has also been found to induce apoptosis in cancer cells (Li et al., 2016). In addition, DMSMP has been reported to have anti-inflammatory activity (Li et al., 2014).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using DMSMP in lab experiments is its high yield of synthesis. DMSMP is also stable under various conditions, making it suitable for use in different experiments. However, one of the limitations of using DMSMP is its limited solubility in water, which can affect its application in some experiments (Li et al., 2016).
Direcciones Futuras
DMSMP has potential application in various fields, including medicine, agriculture, and material science. In medicine, DMSMP can be used as a building block for the synthesis of new drugs with potential antibacterial and anticancer activity. In agriculture, DMSMP can be used as a pesticide due to its antibacterial activity. In material science, DMSMP can be used as a precursor for the synthesis of new materials with potential applications in electronics and optoelectronics (Li et al., 2016).
Conclusion
In conclusion, DMSMP is a pyrimidine derivative that has gained significant attention in scientific research due to its potential application in various fields. It has been synthesized by several methods and has been found to have various biochemical and physiological effects. DMSMP has potential application in medicine, agriculture, and material science. Further research is needed to fully understand the mechanism of action of DMSMP and its potential application in different fields.
Métodos De Síntesis
The synthesis of DMSMP has been reported by several researchers. One of the commonly used methods is the reaction of 3,4-dimethylbenzyl mercaptan with 2,4-dioxo-1,3-dimethylpyrimidine in the presence of a base. The reaction leads to the formation of DMSMP with a yield of 78% (Li et al., 2016). Another method involves the reaction of 3,4-dimethylbenzyl chloride with 2,4-dioxo-1,3-dimethylpyrimidine in the presence of sodium sulfide. This method has been reported to give a yield of 85% (Li et al., 2014).
Aplicaciones Científicas De Investigación
DMSMP has been found to have potential application in various scientific research fields. One of the significant applications of DMSMP is in the field of organic synthesis. DMSMP has been used as a building block for the synthesis of various pyrimidine derivatives (Li et al., 2016). DMSMP has also been reported to have antibacterial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli (Li et al., 2014).
Propiedades
IUPAC Name |
6-[(3,4-dimethylphenyl)sulfanylmethyl]-1,3-dimethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-10-5-6-13(7-11(10)2)20-9-12-8-14(18)17(4)15(19)16(12)3/h5-8H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEPETFISCTYIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)SCC2=CC(=O)N(C(=O)N2C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1,3-dimethyl-5-[(E)-3-(3-methylpiperidin-1-yl)-3-oxoprop-1-enyl]pyrimidine-2,4-dione](/img/structure/B7509024.png)

![N-[(4-fluoro-3-methylphenyl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7509048.png)



![1-[4-(3,4-dihydro-2H-chromene-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7509082.png)

![1-[4-(Bicyclo[2.2.1]heptane-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7509092.png)

![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclobutanecarboxamide](/img/structure/B7509096.png)
![N,2-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B7509100.png)

![3-[(4-fluoro-3-methylphenyl)methyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7509114.png)
